molecular formula C14H15ClN2O3S B4007030 5-(2-chloro-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone

5-(2-chloro-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone

Cat. No.: B4007030
M. Wt: 326.8 g/mol
InChI Key: WZCLYHWVCGFGGN-YHYXMXQVSA-N
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Description

5-(2-chloro-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C14H15ClN2O3S and its molecular weight is 326.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.0491912 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imidazole Derivatives and Their Applications

Imidazole derivatives, including compounds with thioxo-imidazolidinone functionalities, have been extensively studied for their diverse biological activities. These compounds are found in a wide range of bioactive molecules and drugs, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The structural motif of imidazole is crucial in medicinal chemistry for the design of new therapeutic agents due to its ability to mimic the biologically relevant heterocyclic bases in nucleic acids and its participation in enzyme inhibition processes. For instance, bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promise in antitumor activity, highlighting the therapeutic potential of these compounds in oncology research (Iradyan et al., 2009).

Thiazolidinones and Their Derivatives

Thiazolidinones are another class of compounds with significant pharmacological interest, often featuring in the synthesis of compounds with varied biological activities. The thiazolidine core is present in numerous natural and synthetic compounds, known for their anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities. The sulfur atom in the thiazolidine ring enhances these pharmacological properties, making thiazolidinones attractive scaffolds for drug discovery and development. Research has employed various synthetic approaches, including green chemistry, to enhance the pharmacokinetic profiles of thiazolidine derivatives, underscoring their potential in therapeutic applications (Sahiba et al., 2020).

Environmental Impact and Analytical Methods

Compounds similar to 5-(2-chloro-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone may also be of interest in environmental science, particularly regarding their stability, degradation, and potential as environmental contaminants. Analytical methods for determining the antioxidant activity and environmental behavior of such compounds are crucial for understanding their impact. Techniques such as spectrophotometry and electrochemical (bio)sensors have been applied to assess the antioxidant capacity and degradation pathways of various organic pollutants, providing a framework for studying the environmental aspects of these and related compounds (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

(5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-4-17-13(18)10(16-14(17)21)5-8-6-11(19-2)12(20-3)7-9(8)15/h5-7H,4H2,1-3H3,(H,16,21)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCLYHWVCGFGGN-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2Cl)OC)OC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2Cl)OC)OC)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chloro-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
Reactant of Route 2
5-(2-chloro-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
Reactant of Route 3
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5-(2-chloro-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
Reactant of Route 4
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5-(2-chloro-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
Reactant of Route 5
Reactant of Route 5
5-(2-chloro-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
Reactant of Route 6
Reactant of Route 6
5-(2-chloro-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.